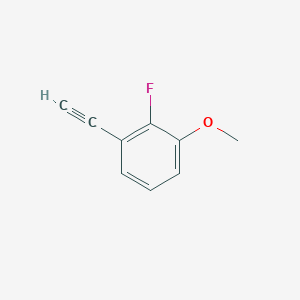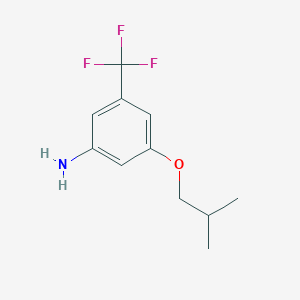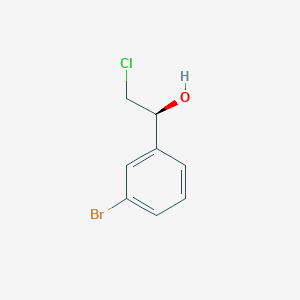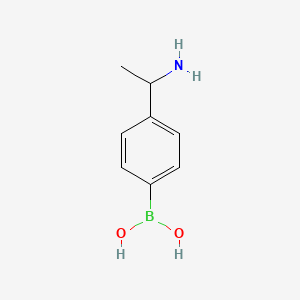
1-Bromo-2-fluorocyclopropane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Isomerization and Reaction Mechanisms
1-Bromo-2-fluorocyclopropane has been studied in various contexts, including its behavior under certain conditions. For example, 2-Bromo-2-fluoro-1-alkylidenecyclopropanes, closely related compounds, have been observed to undergo isomerization into substituted 3-bromo-2-fluoro-1,3-butadienes when heated in polar solvents (Molchanov & Kostikov, 2001).
Solvolysis Reactions
Solvolysis reactions of 1-fluoro-1-bromo-2-arylcyclopropanes, which share a similar structure, have been studied to understand their behavior in the presence of electrophilic and nucleophilic agents. This research provides insights into how similar compounds like 1-Bromo-2-fluorocyclopropane might react under similar conditions (Aksenov & Terent'eva, 1978).
Heterocyclization to Pyrimidine Derivatives
Nitronium salts have been used as reagents for the heterocyclization of 1-bromo-1-fluorocyclopropanes in the presence of organic nitriles, leading to the formation of pyrimidine N-oxides. This application is significant for the synthesis of 4-halogenopyrimidine derivatives (Sedenkova et al., 2015).
Friedel-Crafts Reaction
In another study, the Friedel-Crafts reaction of 1-bromo-1-fluoro cyclopropane with benzene and other aromatic compounds was investigated. This reaction is notable for its selectivity and temperature-dependent outcomes, offering insights into potential synthetic applications (Mu¨ller & Weyerstahl, 1975).
Reduction with Organosilicon Hydrides
1-Bromo-1-fluoro-2-phenylcyclopropane, a structurally similar compound, was reduced using organosilicon hydrides. This research provides a perspective on how 1-Bromo-2-fluorocyclopropane might behave under reduction conditions, including insights into the stereochemistry of such reactions (Ando et al., 1973).
Nitrosation and Heterocyclization
Nitrosation of 1-bromo-1-fluorocyclopropanes has been studied as an approach to synthesize 5-aryl-4-bromo-4-fluoroisoxazolines, highlighting a pathway for creating complex heterocycles from simpler cyclopropane derivatives (Bondarenko et al., 2016).
Ring Opening and Expansion
Research on the ring opening of geminal dibromocyclopropanes, similar to 1-Bromo-2-fluorocyclopropane, with silver fluoride has been conducted. This work is significant for understanding how similar compounds might be transformed into larger ring structures (Loozen et al., 1976).
Propriétés
IUPAC Name |
1-bromo-2-fluorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF/c4-2-1-3(2)5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUCACBCRXRFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluorocyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



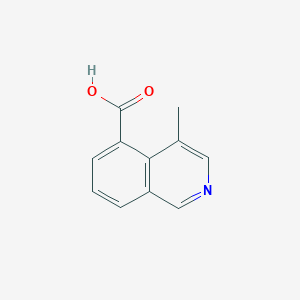
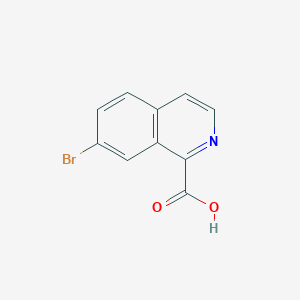

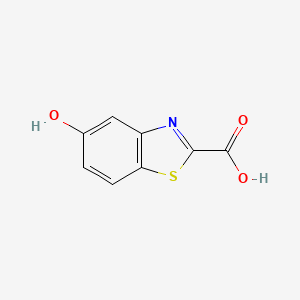
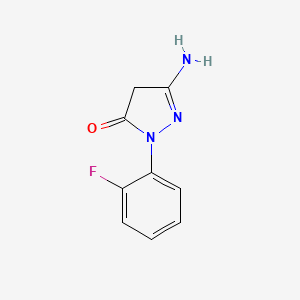
![1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole](/img/structure/B1406138.png)
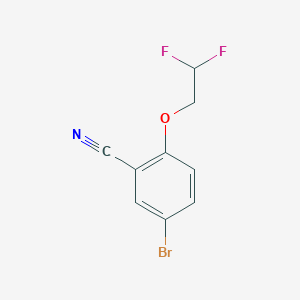
![8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1406140.png)
